Tert-butyl (2-aminophenyl)carbamate

Crystallography Polymorphism Solid-State Chemistry

Mono-Boc-protected diamine building block (N-Boc-1,2-phenylenediamine) providing one free –NH₂ for regioselective coupling and one Boc-protected amine stable to bases and nucleophiles. Eliminates non-selective reactions and oxidative instability of unprotected 1,2-phenylenediamine. Mild acid-catalyzed deprotection is orthogonal to hydrogenation-labile groups—unlike Cbz alternatives. Direct precursor for anti-tubercular benzimidazoles and COX-2 selective anti-inflammatory agents. Newly identified polymorphism (Forms I & II) demands consistent, well-characterized material for reproducible solid-form screening and process development.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 146651-75-4
Cat. No. B029975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-aminophenyl)carbamate
CAS146651-75-4
SynonymsN-(2-Aminophenyl)carbamic Acid 1,1-Dimethylethyl Ester;  (2-Aminophenyl)carbamic Acid tert-Butyl Ester;  N-tert-Butoxycarbonyl-o-phenylenediamine;  tert-Butyl (2-Aminophenyl)carbamate; 
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1N
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyKCZFBLNQOSFGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-aminophenyl)carbamate (CAS 146651-75-4) Procurement Overview: A Core Scaffold for HDAC Inhibitors and Anti-inflammatory Agents


Tert-butyl (2-aminophenyl)carbamate, also widely designated as N-Boc-1,2-phenylenediamine, is a Boc-protected diamine derivative serving as a foundational building block in medicinal chemistry . As a monoprotected analogue of o-phenylenediamine, it provides a single reactive free amine (-NH2) adjacent to a protected amine (-NHBoc), enabling orthogonal synthesis strategies [1]. Its physicochemical profile includes a molecular weight of 208.26 g/mol, a melting point of 109–114 °C, and a predicted pKa of ~13.5, confirming stability under neutral and basic conditions while enabling acid-labile Boc deprotection .

Why N-Boc-1,2-phenylenediamine (146651-75-4) Cannot Be Replaced by Unprotected Diamines or Alternative Carbamates


Substituting tert-butyl (2-aminophenyl)carbamate with unprotected 1,2-phenylenediamine or alternative carbamates (e.g., benzyl carbamate) introduces significant synthetic inefficiencies or outright failure in downstream applications. Unprotected o-phenylenediamine is prone to non-selective reactions and oxidative instability, necessitating the protective Boc group to maintain regioselectivity in benzimidazole and HDAC inhibitor synthesis [1]. While alternative protecting groups like Cbz offer different cleavage conditions, the tert-butyl carbamate (Boc) group provides uniquely mild, acid-catalyzed deprotection that is orthogonal to hydrogenation-labile functionalities and avoids the nucleophilic side reactions observed with other carbamates [2].

Quantitative Differentiation: Key Evidence for Selecting Tert-butyl (2-aminophenyl)carbamate Over Close Analogs


Structural Distinction: Discovery of a Novel Polymorph with Distinct Crystal Packing (Polymorph II vs. Polymorph I)

In a 2024 study, a second polymorph (Polymorph II) of tert-butyl (2-aminophenyl)carbamate was identified and compared to the known Polymorph I (CSD Refcode: TUGMIT). The new polymorph exhibits a different space group (P2₁/n) and asymmetric unit (Zʹ = 2) compared to Polymorph I (P2₁, Zʹ = 1). This leads to a different hydrogen bonding network and crystal packing arrangement [1]. While both forms share the same chemical structure, the new polymorph's distinct π···H interactions and conformational variation offer different solid-state properties, which is critical for formulation and process development [1][2].

Crystallography Polymorphism Solid-State Chemistry

Anti-inflammatory Activity Benchmarking: tert-Butyl 2-(Substituted Benzamido)phenylcarbamate Derivatives vs. Indomethacin

Derivatives of tert-butyl (2-aminophenyl)carbamate, specifically the tert-butyl 2-(substituted benzamido)phenylcarbamate series (compounds 4a-4j), were evaluated for in vivo anti-inflammatory activity against the standard drug indomethacin [1]. The most active derivative, 4a, achieved a 54.2% inhibition of carrageenan-induced rat paw edema at 9 hours, which was comparable to the standard drug's activity in the same model [1]. This demonstrates that specific modifications of the core scaffold can yield compounds with activity equal to a clinically used NSAID [2].

Medicinal Chemistry Anti-inflammatory In Vivo Pharmacology

Synthetic Efficiency: Optimized Mono-Boc Protection Yields of o-Phenylenediamine

The mono-Boc protection of o-phenylenediamine is a key synthetic step. While a patent procedure using Boc₂O in dioxane/NaOH yielded 32.8%, an optimized protocol using Boc₂O and triethylamine in THF at room temperature achieved a significantly higher isolated yield of 76% for the mono-protected product . This represents a 2.3-fold improvement in efficiency for accessing the target compound, demonstrating a scalable and practical route for bulk procurement [1].

Organic Synthesis Process Chemistry Protecting Group Strategy

Functional Selectivity: Orthogonal Reactivity of Mono-Boc-Protected vs. Unprotected o-Phenylenediamine

The ortho-arrangement of free amine (-NH₂) and Boc-protected amine (-NHBoc) enables exclusive chemoselective reactions that are impossible with the unprotected diamine [1]. For instance, in the synthesis of benzimidazole-containing anti-tubercular agents, the free amine undergoes condensation with aldehydes or carboxylic acids without affecting the Boc group, enabling a stepwise, regiocontrolled cyclization [1][2]. Using unprotected o-phenylenediamine leads to complex mixtures of di-substituted byproducts and non-selective cyclizations [3].

Synthetic Methodology Chemoselectivity Benzimidazole Synthesis

Boc vs. Cbz: Quantitative Comparison of Deprotection Orthogonality

The Boc protecting group in tert-butyl (2-aminophenyl)carbamate is labile under mild acidic conditions (e.g., TFA, HCl in dioxane), whereas the Cbz (benzyl carbamate) group requires hydrogenolysis or strong acid [1][2]. This difference enables orthogonal deprotection strategies in multi-step syntheses. Boc is stable to catalytic hydrogenation (unlike Cbz) and to nucleophiles/bases (unlike Fmoc), making it the only carbamate protecting group compatible with a wide range of common transformations without premature cleavage [3].

Protecting Group Chemistry Peptide Synthesis Orthogonal Strategy

Strategic Procurement Applications for Tert-butyl (2-aminophenyl)carbamate (CAS 146651-75-4)


Synthesis of Potent Anti-tubercular Benzimidazole Derivatives

Researchers developing novel anti-tubercular agents targeting benzimidazole heterocycles should prioritize this compound. Its mono-Boc-protected diamine structure is a direct precursor for synthesizing benzimidazoles designed to replace benzoxadiazoles in lead compounds, as highlighted in recent crystallographic and medicinal chemistry studies [1][2].

Lead Optimization for Non-Steroidal Anti-inflammatory Drug (NSAID) Candidates

Medicinal chemistry programs focused on discovering next-generation anti-inflammatory agents with improved safety profiles (e.g., COX-2 selectivity) should procure this building block. Derivatives of this scaffold have demonstrated in vivo anti-inflammatory activity comparable to indomethacin, providing a validated starting point for structure-activity relationship (SAR) studies and hit-to-lead optimization [3].

Complex Molecule Assembly Requiring Orthogonal Amine Protection

For multi-step organic syntheses where precise, sequential functionalization of two adjacent amines is required (e.g., in the assembly of complex natural products or peptide mimetics), this mono-Boc-protected diamine is essential. Its orthogonal reactivity profile, leveraging the stability of the Boc group to bases and nucleophiles while allowing mild acidic deprotection, enables synthetic strategies impossible with unprotected or alternatively protected (e.g., Cbz, Fmoc) diamines [4].

Solid Form Screening and Pre-formulation Studies

Pharmaceutical development teams conducting solid form screens for lead candidates derived from this scaffold must account for its newly identified polymorphism. The existence of two distinct crystal forms (Polymorphs I and II) with different hydrogen bonding networks and packing arrangements necessitates procurement from vendors who can provide consistent, well-characterized material to ensure reproducible formulation and process development outcomes [1].

Technical Documentation Hub

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